2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione
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Overview
Description
2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes an azepane ring and an isoquinoline-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the azepane ring. The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a possible role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Azepane derivatives: Compounds with an azepane ring but lacking the isoquinoline-dione moiety.
Uniqueness
2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione is unique due to its combination of the azepane ring and isoquinoline-dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-17(21-11-3-1-2-4-12-21)13-22-19(24)15-9-5-7-14-8-6-10-16(18(14)15)20(22)25/h5-10H,1-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMPSDVWKPBHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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